molecular formula C14H12O3 B057114 4-Benzyloxybenzoic acid CAS No. 1486-51-7

4-Benzyloxybenzoic acid

Cat. No. B057114
CAS RN: 1486-51-7
M. Wt: 228.24 g/mol
InChI Key: AQSCHALQLXXKKC-UHFFFAOYSA-N
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Patent
US04442300

Procedure details

A mixture of 132.5 g ethyl-4-hydroxybenzoate, 135 g K2CO3 and 110 ml benzyl chloride in 900 ml of ethanol was refluxed under stirring for 18 hrs. The mixture was warm filtered, and the filtrate evaporated. The residue was dissolved in 700 ml of water, 98 g of KOH was added, whereafter the mixture was refluxed with stirring for 2 hrs, or until a clear solution was obtained. The pH of the solution was adjusted to pH 1 with conc. HCl, and the crystalline material formed was filtered off. The identity of the product was confirmed with NMR.
Quantity
132.5 g
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)C.C([O-])([O-])=O.[K+].[K+].[CH2:19](Cl)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.Cl>C(O)C>[CH2:19]([O:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([OH:3])=[O:12])=[CH:10][CH:9]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
132.5 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)O)=O
Name
Quantity
135 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
110 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warm
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 700 ml of water
ADDITION
Type
ADDITION
Details
98 g of KOH was added, whereafter the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
STIRRING
Type
STIRRING
Details
with stirring for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
until a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
the crystalline material formed
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.